Chemical structure and molecular weight of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride
Chemical structure and molecular weight of 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride
This technical guide provides a comprehensive analysis of 2,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride , a sterically hindered phenethylamine derivative.
[1]
Executive Summary
2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a synthetic amine structurally categorized as a higher homologue of Phentermine (
While specific clinical data is limited compared to its parent analogues, its structural activity relationship (SAR) suggests potent activity as a Norepinephrine-Dopamine Releasing Agent (NDRA) with high metabolic stability due to steric blockade of the
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Nomenclature & Structure
The IUPAC name 2,3-dimethyl-1-phenylbutan-2-amine describes a butane chain substituted at the C2 position with an amine, a methyl group, and a benzyl group (C1-Phenyl), and at the C3 position with a methyl group.
-
Systematic Name: 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride
-
Synonyms:
-Isopropyl- -methylphenethylamine; 1-Phenyl-2-amino-2,3-dimethylbutane. -
Formula:
-
Molecular Weight:
-
Free Base:
[1] -
Hydrochloride Salt:
-
Structural Parameters
| Parameter | Value | Notes |
| H-Bond Donors | 1 (Ammonium) | In HCl salt form |
| H-Bond Acceptors | 0 | |
| Rotatable Bonds | 3 | C1-C2, C2-C3, C1-Phenyl |
| Topological Polar Surface Area | Free base | |
| Predicted LogP | ~3.2 - 3.6 | Highly lipophilic; BBB permeable |
| Stereochemistry | Racemic (Standard) | Contains one chiral center at C2 |
Synthetic Methodology
Due to the steric bulk surrounding the nitrogen atom (tertiary carbinamine), standard
Retrosynthetic Analysis
The most efficient pathway disconnects at the C1-C2 bond or the C2-Oxygen bond (pre-amination).
-
Precursor A: 3-Methyl-2-butanone (Methyl Isopropyl Ketone) + Benzylmagnesium Chloride.
-
Precursor B: 1-Phenyl-3-methylbutan-2-one (Benzyl Isopropyl Ketone) + Methylmagnesium Bromide.
Protocol: Grignard-Ritter Sequence
This protocol describes the synthesis via Route A (Methyl Isopropyl Ketone), which utilizes readily available reagents.
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
-
Reagents: Benzylmagnesium chloride (2.0 M in THF), 3-Methyl-2-butanone.
-
Conditions: Anhydrous THF,
to Reflux, atmosphere. -
Procedure:
-
Charge a flame-dried flask with Benzylmagnesium chloride (1.2 eq).
-
Add 3-Methyl-2-butanone dropwise at
to control exotherm. -
Reflux for 2 hours to ensure addition to the sterically hindered ketone.
-
Quench with saturated
. Extract with diethyl ether. -
Product: 2,3-Dimethyl-1-phenylbutan-2-ol.
-
Step 2: Ritter Reaction (Amination)
-
Reagents: Sodium Cyanide (or Acetonitrile), Sulfuric Acid (conc.), Glacial Acetic Acid.
-
Mechanism: The tertiary alcohol forms a stable carbocation, which is trapped by the nitrile nucleophile.
-
Procedure:
-
Dissolve the tertiary alcohol in glacial acetic acid.
-
Add Sodium Cyanide (CAUTION: Toxic) or Acetonitrile (for acetamide intermediate) at
. -
Add
dropwise. Stir at room temperature for 24 hours. -
Pour onto ice/water. Neutralize to precipitate the formamide/acetamide intermediate.
-
Hydrolysis: Reflux the intermediate in
or to cleave the acyl group, yielding the free amine.
-
Step 3: Salt Formation
-
Procedure: Dissolve free base oil in dry diethyl ether. Bubble anhydrous
gas or add ethereal . -
Isolation: Filter the white crystalline precipitate. Recrystallize from Isopropanol/Ether.
Caption: Synthetic workflow from commodity precursors to the target hydrochloride salt via the Ritter reaction.
Analytical Characterization (Expected)
Researchers must validate the identity using NMR and MS. The following data is derived from standard spectroscopic prediction algorithms for this structure.
Mass Spectrometry (ESI-MS)
-
Parent Ion
: [2] -
Fragmentation Pattern:
- (Tropylium ion): Dominant peak, characteristic of the benzyl group cleavage.
-
: Loss of benzyl group (
). Represents the fragment.
Proton NMR ( -NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.15 - 7.35 | Multiplet | 5H | Phenyl aromatic protons |
| 2.85 & 2.65 | Doublet of Doublets | 2H | Benzylic |
| 1.80 | Septet | 1H | C3 Methine ( |
| 1.15 | Singlet | 3H | C2 Methyl group |
| 0.95 | Doublet | 6H | Isopropyl Methyls ( |
| 8.20 | Broad Singlet | 3H | Ammonium |
Pharmacology & Structure-Activity Relationship (SAR)
Note: This section is based on SAR extrapolation from Phentermine and Mephentermine. No direct clinical trials exist for this specific isomer.
Mechanism of Action
The compound functions as an indirect sympathomimetic .
-
Uptake: Substrate for VMAT2 (Vesicular Monoamine Transporter 2).
-
Release: Displaces Norepinephrine (NE) and Dopamine (DA) from presynaptic vesicles into the cytoplasm.
-
Efflux: Reverses the direction of DAT (Dopamine Transporter) and NET (Norepinephrine Transporter), flooding the synapse with monoamines.
Steric Effects on Metabolism
The defining feature of this molecule is the
-
MAO Resistance: Monoamine Oxidase (MAO) requires an
-proton to oxidize amines. Like Phentermine ( -dimethyl), this compound lacks an -proton, rendering it immune to MAO deamination. -
Metabolic Stability: The bulkier isopropyl group (compared to Phentermine's methyl) may further hinder N-hydroxylation or other hepatic degradation pathways, potentially extending the half-life (
hours estimated).
Caption: Structure-Activity Relationship (SAR) analysis highlighting the impact of steric hindrance on metabolic stability and receptor binding.
Safety & Handling
Hazard Classification: Irritant / Potential Stimulant.
-
GHS Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
Handling: Use in a fume hood with nitrile gloves. As a hydrochloride salt, the compound is hygroscopic; store in a desiccator at
.
References
-
PubChem. (2025).[3][4] Compound Summary: 2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride. National Library of Medicine. [Link]
-
NIST. (2025). Mass Spectrometry Data Center: Phenethylamine Derivatives. National Institute of Standards and Technology.[5] [Link][5]
-
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. [Link](Cited for NDRA mechanism of alpha-alkyl phenethylamines).
Sources
- 1. N,N-DIISOPROPYLANILINE | 4107-98-6 [chemicalbook.com]
- 2. PubChemLite - 2,2-dimethyl-1-phenylbutan-1-amine hydrochloride (C12H19N) [pubchemlite.lcsb.uni.lu]
- 3. N,N-Diisopropylaniline | C12H19N | CID 61329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenamine, 2,6-bis(1-methylethyl)- [webbook.nist.gov]
